molecular formula C12H11BrN2OS B8492990 2-Bromo-4-methyl-thiazole-5-carboxylic acid benzylamide

2-Bromo-4-methyl-thiazole-5-carboxylic acid benzylamide

Cat. No. B8492990
M. Wt: 311.20 g/mol
InChI Key: IQTQSDXJUJUFNT-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-thiazole-5-carboxylic acid benzylamide is a useful research compound. Its molecular formula is C12H11BrN2OS and its molecular weight is 311.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-methyl-thiazole-5-carboxylic acid benzylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methyl-thiazole-5-carboxylic acid benzylamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-4-methyl-thiazole-5-carboxylic acid benzylamide

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

N-benzyl-2-bromo-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H11BrN2OS/c1-8-10(17-12(13)15-8)11(16)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,16)

InChI Key

IQTQSDXJUJUFNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of of 2-bromo-4-methylthiazole-5-carboxylic acid (9.00 g, 40.0 mmol) in anhydrous tetrahydrofuran (140 mL) was added N,N-diisopropylethylamine (20.76 mL, 121.0 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (10.87 g, 56.0 mmol). The reaction mixture was stirred at ambient temperature for 0.5 hours and 1-hydroxybenzotriazole (7.60 g, 56.0 mmol) and benzyl amine (6.00 g, 56.0 mmol) were added. The resulting mixture was stirred at ambient temperature for 18 hours, then concentrated to half volume in vacuo, diluted with dichloromethane (400 mL), and washed with water (400 mL) and brine (150 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography eluted with ethyl acetate/hexane (1/1) to afford the title compound as a colorless solid in 70% yield (8.89 g): mp 92-94° C. (ethyl acetate/hexanes); 1H NMR (300 MHz, CDCl3) δ 7.41-7.23 (m, 5H), 5.94 (br s, 1H), 4.57 (d, J=5.6 Hz, 2H), 2.64 (s, 3H); MS (ES+) m/z 311.0 (M+1), 313.1 (M+3).
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9 g
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20.76 mL
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10.87 g
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140 mL
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7.6 g
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6 g
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Yield
70%

Synthesis routes and methods II

Procedure details

Following the procedure as described in Preparation 7, making variations as required to use benzylamine in place of pyridin-3-ylmethanamine to react with 2-bromo-4-methylthiazole-5-carboxylic acid, the title compound was obtained as a yellow solid in 60% yield: 1H NMR (300 MHz, CDCl3) δ 7.41-7.26 (m, 5H), 5.99 (br s, 1H), 4.56 (d, J=5.7 Hz, 2H), 2.63 (s, 3H); MS (ES+) m/z 311.2 (M+1), 313.2 (M+1).
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60%

Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Part A. To a solution of 2-bromo-4-methyl-thiazole-5-carboxylic acid (10.0 g, 45.0 mmol, 1.0 equiv) and diisopropylethylamine (15.6 mL, 90.0 mmol, 2.0 equiv) in anhydrous dichloromethane (400 mL) was added benzotriazol-1-yloxytris-(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 22.0 g, 49.5 mmol, 1.1 equiv) and benzylamine (5.4 mL, 49.5 mmol, 1.1 equiv). The resulting mixture was stirred at ambient temperature for 12 hr. The reaction was diluted with dichloromethane, washed with water, brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by column chromatography [SiO2, ethyl acetate/hexanes, 10:90 to 35:65, v/v]. Further purification by stirring in pentane then filtration afforded 2-bromo-4-methyl-thiazole-5-carboxylic acid benzylamide (9.0 g, 64% yield). 1H NMR (400 MHz, DMSO-d6) δ 8.84 (bs, 1H), 7.23-7.36 (m, 5H), 4.42 (d, J=8.0 Hz, 2H), 2.55 (s, 3H); MS (M+H)+=312.1, Rt=1.32 min.
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10 g
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15.6 mL
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22 g
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5.4 mL
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400 mL
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